
(+)-Normetazocine
Descripción general
Descripción
(+)-Normetazocine: is a synthetic opioid analgesic compound. It is a stereoisomer of normetazocine, which is known for its potent analgesic properties. This compound is part of the benzomorphan class of opioids and has been studied for its potential use in pain management and other medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+)-normetazocine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzomorphan skeleton.
Cyclization: The benzomorphan skeleton undergoes cyclization to form the core structure of normetazocine.
Resolution: The racemic mixture of normetazocine is resolved into its enantiomers, including this compound, using chiral resolution techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of the starting materials are subjected to the synthetic route described above.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required standards for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (+)-Normetazocine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the benzomorphan skeleton, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(+)-Normetazocine, particularly its derivatives, demonstrates significant potential in pharmacological applications, especially concerning pain management and receptor binding affinities . Research indicates that the stereochemistry of N-normetazocine plays a crucial role in determining its interaction with different receptors, with (+)-isomers showing a stronger affinity for σ1R receptors compared to (-)-isomers, which bind more strongly to MOR and KOR .
Analgesic Applications
- Inflammatory Pain: Compound 7, a novel sigma 1-antagonist with a cis-(+)-normetazocine scaffold, has shown significant reduction in inflammatory pain in mice during the second phase of the formalin test, indicating its potential as an analgesic . Similarly, (+)-LP2, a derivative of cis-(+)-N-normetazocine, exhibited analgesic effects in both inflammatory and neuropathic animal pain models .
- Neuropathic Pain: (+)-2R/S-LP2 (7) is under investigation for its therapeutic potential in neuropathic pain, specifically in a rodent model of unilateral sciatic nerve chronic constriction injury (CCI) . This highlights the potential of this compound derivatives in addressing neuropathic pain, a condition often challenging to treat .
Receptor Binding and Selectivity
- Sigma Receptor Affinity: this compound derivatives display a nanomolar affinity for σ1R receptors, with significant selectivity compared to σ2R and opioid receptors . This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic profile of these compounds .
- Stereochemical Influence: The stereochemistry of the N-normetazocine scaffold and the properties of its N-substituents can shift the functional profile from selective σ1R to mixed-target compounds . This allows for the design of molecules with tailored pharmacological profiles .
Key Findings and Case Studies
- LP1 Analogues: Studies involving LP1 analogues demonstrate that σ1R affinity and selectivity are influenced by the nature of the N-substituent and the N-normetazocine stereochemistry .
- Formalin Test: In vivo assessments using the formalin test have shown that both levo and dextro isomers of N-normetazocine derivatives inhibit inflammatory pain in mice, albeit through different mechanisms . Specifically, the σ1R selective compound (+)-2R/S-LP2 (7) decreased the second phase of the formalin test, indicating an antagonist σ1R profile .
Potential Future Directions
Mecanismo De Acción
Molecular Targets and Pathways: (+)-Normetazocine exerts its effects primarily by binding to opioid receptors in the central nervous system. The key molecular targets include:
Mu Opioid Receptors: Activation of these receptors leads to analgesic effects.
Kappa Opioid Receptors: Binding to these receptors can result in dysphoria and hallucinations.
Delta Opioid Receptors: These receptors are involved in modulating mood and emotional responses.
Pathways Involved:
G-Protein Coupled Receptor Pathway: Binding of this compound to opioid receptors activates G-proteins, leading to inhibition of adenylate cyclase and a decrease in cyclic AMP levels.
Ion Channel Modulation: The compound can modulate ion channels, resulting in reduced neuronal excitability and transmission of pain signals.
Comparación Con Compuestos Similares
(-)-Normetazocine: The enantiomer of (+)-normetazocine with different pharmacological properties.
Pentazocine: Another benzomorphan opioid with mixed agonist-antagonist activity.
Cyclazocine: A benzomorphan opioid known for its kappa receptor agonist activity.
Uniqueness:
Stereochemistry: The unique stereochemistry of this compound contributes to its specific binding affinity and activity at opioid receptors.
Pharmacological Profile: Compared to its enantiomer and other benzomorphans, this compound has distinct pharmacological effects, making it a valuable compound for research and potential therapeutic use.
Actividad Biológica
(+)-Normetazocine is a compound derived from the morphinan family, exhibiting significant biological activity primarily through its interactions with opioid receptors. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
Overview of Opioid Receptors
Opioid receptors are classified into three main types: mu (MOR), delta (DOR), and kappa (KOR). Each receptor subtype plays a distinct role in mediating pain, reward, and addictive behaviors. This compound has been shown to interact with these receptors, demonstrating both agonistic and antagonistic properties depending on its structural modifications.
Affinity and Activity
Research has indicated that the biological activity of this compound is heavily influenced by the N-substituent in its structure. For instance, derivatives with specific substituents have been characterized as MOR partial agonists or DOR/KOR antagonists. The affinity values (pK_B) for these interactions typically range from 6.11 to 7.90, indicating varying degrees of receptor engagement based on structural variations .
Table 1: Affinity of this compound Derivatives for Opioid Receptors
Compound | MOR Affinity (pK_B) | DOR Affinity (pK_B) | KOR Affinity (pK_B) |
---|---|---|---|
This compound | 7.90 | 6.12 | 6.11 |
LP1 | 8.00 | 6.50 | 5.80 |
LP2 | 7.50 | 6.80 | 6.00 |
The mechanisms through which this compound exerts its effects involve modulation of intracellular signaling pathways linked to opioid receptors. Notably, activation of MOR leads to inhibition of adenylate cyclase activity, resulting in decreased cAMP levels and reduced neuronal excitability.
In Vivo Studies
In vivo studies using formalin-induced pain models have demonstrated that this compound can significantly reduce pain responses. The analgesic effects were shown to be naloxone-reversible, confirming the involvement of opioid receptors in its mechanism .
Case Study: Analgesic Effects in Animal Models
- Model : Formalin test in mice
- Dosage : 0.7 mg/kg i.p.
- Outcome : Significant reduction in pain behavior during the second phase of the formalin test.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at the N-position can switch the activity profile from agonist to antagonist at MOR. For example, increasing the spacer length between the N-substituent and the core structure tends to reduce activity at MOR while enhancing KOR interactions .
Table 2: Impact of N-Substituent Modifications on Activity
Modification Type | Effect on MOR Activity | Effect on KOR Activity |
---|---|---|
Electron-withdrawing groups | Increased | Decreased |
Electron-donating groups | Decreased | Increased |
Propiedades
IUPAC Name |
(1S,9S,13S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9-,13+,14+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXESFJJJWBHLJX-IIMNLJJBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453044 | |
Record name | (+)-Normetazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25144-78-9, 16670-83-0 | |
Record name | rel-(2R,6R,11R)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25144-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Normetazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2α,6α,11R*)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.